6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide
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Overview
Description
6-Chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, as well as a phenyl ring substituted with a diethylsulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Direct Substitution Reaction: The starting materials, 6-chloropyridine-3-carboxamide and 3-(diethylsulfamoyl)aniline, are reacted under specific conditions to form the desired compound.
Coupling Reactions: Various coupling reactions, such as Suzuki-Miyaura coupling, can be employed to link the pyridine and phenyl rings.
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo several types of chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups to the compound.
Reduction: Reduction reactions can reduce specific functional groups within the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic synthesis reactions.
Biology: In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. It may also be used as a tool to investigate cellular signaling pathways.
Medicine: In medicine, the compound has potential applications as a therapeutic agent. It can be used to develop drugs targeting specific diseases or conditions, such as cancer or inflammatory disorders.
Industry: In industry, the compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to modulate biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide
SMG1 inhibitor compound 11j
Uniqueness: 6-Chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide is unique due to its specific structural features, which allow it to interact with biological targets in a distinct manner compared to similar compounds. Its chloro and carboxamide groups contribute to its reactivity and binding affinity.
This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-3-20(4-2)24(22,23)14-7-5-6-13(10-14)19-16(21)12-8-9-15(17)18-11-12/h5-11H,3-4H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFVONSYCBNCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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